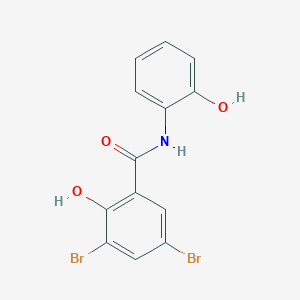
2-Methyl-4-phenyloctane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenyloctane-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to a carbon chain with a phenyl group. This compound is a type of diol, which means it contains two alcohol functional groups. The presence of the phenyl group adds aromatic properties to the compound, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyloctane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, resulting in the formation of vicinal diols.
Industrial Production Methods
In industrial settings, the production of this compound may involve the hydrogenation of diketones or the use of other reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenyloctane-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl-containing functional groups such as aldehydes and ketones.
Reduction: Reduction reactions can convert the diol into other alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), and periodic acid (HIO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and hydrogen gas (H₂) with palladium catalyst (Pd).
Substitution Reagents: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃).
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted alcohols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-4-phenyloctane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s diol structure makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenyloctane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in biochemical reactions. The phenyl group adds aromaticity, which can influence the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,4-pentanediol: A similar diol with a shorter carbon chain and no phenyl group.
4-Ethyl-2,2-dimethyloctane: Another compound with a similar carbon backbone but different functional groups.
Uniqueness
2-Methyl-4-phenyloctane-2,4-diol stands out due to the presence of both hydroxyl and phenyl groups, which confer unique chemical and physical properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
84599-53-1 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
2-methyl-4-phenyloctane-2,4-diol |
InChI |
InChI=1S/C15H24O2/c1-4-5-11-15(17,12-14(2,3)16)13-9-7-6-8-10-13/h6-10,16-17H,4-5,11-12H2,1-3H3 |
Clé InChI |
MYNZZWTWSHKWIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(C)(C)O)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium](/img/structure/B14413198.png)
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
![1h-Imidazo[2,1-c][1,2,4]triazepine](/img/structure/B14413204.png)
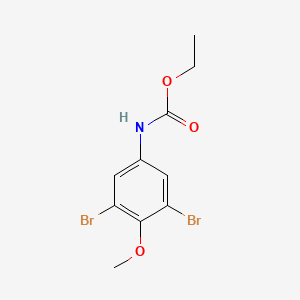
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
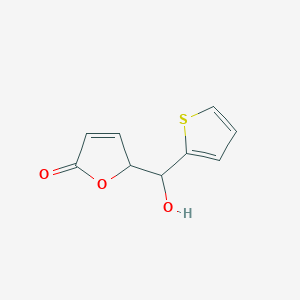
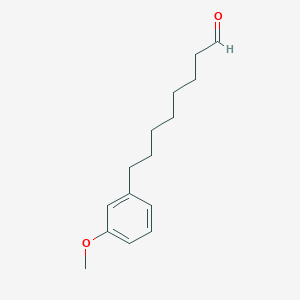
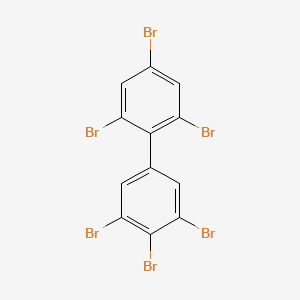
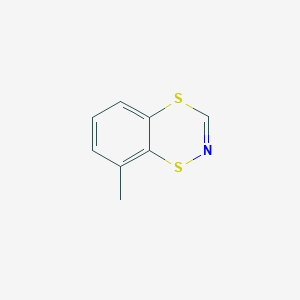
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
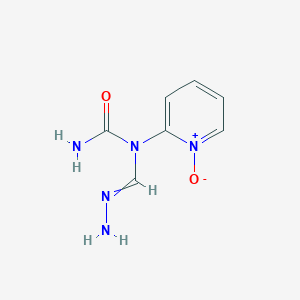
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)

